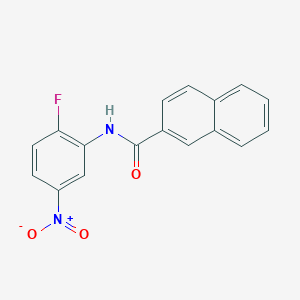![molecular formula C17H21N3O3 B5821884 (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone, also known as DAPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DAPM is a heterocyclic compound that belongs to the class of bicyclic azetidines. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol.
作用機序
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone acts as a partial agonist at the α4β2 nAChR, meaning that it activates the receptor to a lesser extent than the natural ligand, acetylcholine. It has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for nicotine addiction.
Biochemical and Physiological Effects
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been shown to have a range of effects on the body, including stimulating the release of dopamine, increasing heart rate and blood pressure, and causing muscle twitching. It has also been shown to have analgesic and anxiolytic effects in animal studies.
実験室実験の利点と制限
One advantage of using (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone in lab experiments is its high affinity for the α4β2 nAChR, which makes it a useful tool for studying the function of this receptor. However, one limitation is that (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been shown to have off-target effects at other nAChR subtypes, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone. One area of interest is the development of more selective ligands for the α4β2 nAChR, which could have applications in the treatment of nicotine addiction and other disorders. Another potential direction is the study of the effects of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone on other physiological systems, such as the immune system or the gastrointestinal tract. Finally, further research is needed to better understand the mechanisms underlying the effects of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone on the brain and behavior.
合成法
The synthesis of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone involves a multi-step process that begins with the reaction of 1,3-diaminopropane with acetic anhydride to form 3-acetamido-1,5-diazabicyclo[4.3.0]non-5-ene (ADBN). ADBN is then reacted with phenylacetyl chloride to form (3-phenylacetyl-1,5-diazabicyclo[4.3.0]non-5-ene) (PADBN). Finally, PADBN is treated with acetic anhydride to produce (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone.
科学的研究の応用
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been studied for its potential use as a ligand in the development of new drugs. It has been shown to have high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes. (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has also been studied as a potential treatment for nicotine addiction and as a tool for studying the function of nAChRs in the brain.
特性
IUPAC Name |
1-(7-acetyl-5-benzoyl-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(21)19-9-17(16(23)15-6-4-3-5-7-15)8-18(11-19)12-20(10-17)14(2)22/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYXWURLAYUHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B5821821.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5821822.png)



![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
